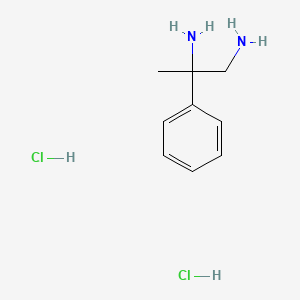![molecular formula C56H69O4P B8269469 13-hydroxy-10,16-bis(2,4,6-tritert-butylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B8269469.png)
13-hydroxy-10,16-bis(2,4,6-tritert-butylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-Hydroxy-2,6-bis(2,4,6-tri-tert-butylphenyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide is a complex organophosphorus compound It is characterized by its unique structure, which includes multiple tert-butylphenyl groups and a dioxaphosphepine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Hydroxy-2,6-bis(2,4,6-tri-tert-butylphenyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide typically involves the reaction of 2,4,6-tri-tert-butylphenol with phosphorus-containing reagents under controlled conditions. One common method involves the use of tert-butyl cuprate and lithium trimethylsilylphosphide to prepare the phosphorus part of the ligand . The reaction conditions often require an inert atmosphere and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling reactive phosphorus compounds.
Análisis De Reacciones Químicas
Types of Reactions
®-4-Hydroxy-2,6-bis(2,4,6-tri-tert-butylphenyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorus oxides.
Reduction: Reduction reactions can yield different phosphorus-containing intermediates.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state phosphorus compounds, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
®-4-Hydroxy-2,6-bis(2,4,6-tri-tert-butylphenyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide has several scientific research applications:
Chemistry: It is used as a ligand in organometallic chemistry for the synthesis of various metal complexes.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of ®-4-Hydroxy-2,6-bis(2,4,6-tri-tert-butylphenyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide involves its interaction with various molecular targets. The compound can act as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations . The pathways involved often include electron transfer and coordination chemistry mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tri-tert-butylphenol: A simpler phenol derivative with similar steric hindrance but lacking the phosphorus-containing dioxaphosphepine ring.
2,4-Di-tert-butyl-6-methylphenol: Another phenol derivative with different substitution patterns, affecting its reactivity and applications.
Uniqueness
®-4-Hydroxy-2,6-bis(2,4,6-tri-tert-butylphenyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide is unique due to its complex structure, which combines steric hindrance from the tert-butyl groups with the reactivity of the dioxaphosphepine ring. This combination allows for unique interactions with metal centers and other molecules, making it valuable in both research and industrial applications.
Propiedades
IUPAC Name |
13-hydroxy-10,16-bis(2,4,6-tritert-butylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H69O4P/c1-51(2,3)35-29-41(53(7,8)9)45(42(30-35)54(10,11)12)39-27-33-23-19-21-25-37(33)47-48-38-26-22-20-24-34(38)28-40(50(48)60-61(57,58)59-49(39)47)46-43(55(13,14)15)31-36(52(4,5)6)32-44(46)56(16,17)18/h19-32H,1-18H3,(H,57,58) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPKCTJDSAWUHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)C2=CC3=CC=CC=C3C4=C2OP(=O)(OC5=C4C6=CC=CC=C6C=C5C7=C(C=C(C=C7C(C)(C)C)C(C)(C)C)C(C)(C)C)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H69O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
837.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4'-Cyano-[1,1'-biphenyl]-4-yl 4-(allyloxy)benzoate](/img/structure/B8269435.png)



![8-Amino-10-methyldibenzo[b,f][1,4]thiazepin-11(10H)-one 5-oxide](/img/structure/B8269489.png)



